Product packaging for Chloride Topramezone(Cat. No.:)

Chloride Topramezone

Cat. No.: B13841572
M. Wt: 397.8 g/mol
InChI Key: VPNUSDAPJVDFMA-UHFFFAOYSA-N
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Description

Chloride topramezone (chemical name: 3-(4,5-dihydroisoxazol-3-yl)-4-mesyl-$o$-tolylmethanone) is a post-emergent herbicide classified as a pyrazolone derivative within the hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicide family . It selectively controls annual grasses and broadleaf weeds in maize and sugarcane by disrupting carotenoid biosynthesis, leading to chlorophyll photooxidation and subsequent plant bleaching . Field application rates typically range from 6–37 g active ingredient (a.i.) ha⁻¹, depending on target weeds and crop safety .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16ClN3O5S B13841572 Chloride Topramezone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16ClN3O5S

Molecular Weight

397.8 g/mol

IUPAC Name

4-[4-(chloromethylsulfonyl)-3-(4,5-dihydro-1,2-oxazol-3-yl)-2-methylbenzoyl]-2-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C16H16ClN3O5S/c1-9-10(15(21)11-7-18-20(2)16(11)22)3-4-13(26(23,24)8-17)14(9)12-5-6-25-19-12/h3-4,7,18H,5-6,8H2,1-2H3

InChI Key

VPNUSDAPJVDFMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C2=NOCC2)S(=O)(=O)CCl)C(=O)C3=CNN(C3=O)C

Origin of Product

United States

Preparation Methods

Multi-step Oxidation, Grignard, and Condensation Route

One of the most detailed and industrially viable preparation methods involves three main steps: oxidation of an intermediate compound, Grignard reaction, and condensation with 1-methyl-5-hydroxypyrazole. This method is described in patent CN112125898B and includes the following key stages:

  • Step 1: Oxidation Reaction
    A precursor compound (referred to as compound 5) undergoes oxidation using hydrogen peroxide (30-40% concentration, preferably 35%) as the oxidant and ferric chloride as the catalyst. The molar feeding ratio of compound 5:oxidant:catalyst is optimized between 1:2-5:0.05-0.5, with a preferred range of 1:2-3:0.1-0.2. This yields compound 6.

  • Step 2: Grignard Reaction
    Compound 6 is reacted with magnesium and carbon dioxide under controlled temperatures (below 0°C initially, then reflux) to form compound 7. The molar ratios are approximately 1:1-10 for compound 6 to magnesium and 1:10-50 for compound 6 to carbon dioxide.

  • Step 3: Condensation Reaction
    Compound 7 is treated with thionyl chloride under reflux, followed by quenching with methanol. After removal of thionyl chloride, the reaction mixture is treated with triethylamine and 1-methyl-5-hydroxypyrazole at 20-30°C under reflux to form topramezone. The final product is isolated by acid-base workup, drying, and crystallization.

Advantages:

  • High purity and yield of topramezone
  • Reduced byproducts and wastewater treatment challenges
  • Low production cost and no toxic side effects during manufacture
  • Suitable for industrial-scale production

Table 1: Key Reaction Conditions and Reagents

Step Reagents/Catalysts Conditions Notes
Oxidation Compound 5, H2O2 (35%), Ferric chloride 20-30°C, controlled molar ratios Efficient oxidation to compound 6
Grignard Reaction Compound 6, Mg, CO2 -2 to 0°C initial, then reflux Formation of carboxylic acid (compound 7)
Condensation Compound 7, Thionyl chloride, 1-methyl-5-hydroxypyrazole, Triethylamine Reflux, 20-30°C Formation of topramezone

One-Pot Cyanide-Catalyzed Synthesis

A novel, safer, and cost-effective one-pot synthesis method is disclosed in patent CN114163428B. This approach avoids the use of high-pressure carbon monoxide and expensive palladium catalysts by employing copper salts, cyanide, and ligands in an organic solvent:

  • React 3-(3-halogenated-2-methyl-6-methylsulfonylphenyl)-4,5-dihydroisoxazole (compound A) with 1-methyl-5-hydroxypyrazole in the presence of cyanide ions, copper salt catalysts, and an organic ligand.
  • After completion, quench the reaction with an aqueous cyanide quencher solution.
  • Isolate topramezone directly from the reaction mixture.

Advantages:

  • One-pot synthesis reduces reaction steps and time
  • Uses inexpensive and readily available raw materials
  • Avoids toxic high-pressure carbon monoxide gas
  • Simplified post-treatment and lower safety risks
  • High yield and fewer byproducts
  • Industrially scalable with controlled waste generation

Pd-Catalyzed Carbonylation and Subsequent Steps

Another reported synthesis (ChemicalBook source) involves a palladium-catalyzed carbonylation step using formyl radicals and palladium on activated charcoal, followed by coupling with 1-methyl-5-hydroxypyrazole:

  • Stage 1: Reflux of 3-(3-bromo-2-methyl-6-(methylsulfonyl)phenyl)-4,5-dihydroisoxazole with potassium carbonate in 1,4-dioxane.
  • Stage 2: Reaction of 1-methyl-5-hydroxypyrazole with triphenylphosphine and sodium iodide in 1,4-dioxane at 60°C.
  • Stage 3: Formyl radical carbonylation catalyzed by palladium at 120°C under reduced pressure for 20 hours.

This method achieves an 84.4% yield but requires expensive palladium catalysts and longer reaction times, which may limit industrial application.

Comparative Analysis of Preparation Methods

Aspect Multi-step Oxidation/Grignard/Condensation One-Pot Cyanide-Catalyzed Synthesis Pd-Catalyzed Carbonylation Route
Number of Steps Multiple (3 main steps + intermediate prep) Single-pot reaction Multiple stages (3+)
Catalyst Cost Low (ferric chloride, copper salts) Low (copper salts) High (palladium)
Use of Toxic/High-Pressure Gases No No Yes (carbon monoxide)
Reaction Time Moderate Short Long (20+ hours)
Yield High High Moderate to high (84.4%)
Byproduct Formation Low Low Moderate
Industrial Suitability High High Moderate
Safety Good Improved (no high-pressure gases) Lower (toxic gases, expensive catalysts)

Summary Table of Key Preparation Methods

Preparation Method Key Features Yield (%) Safety Profile Industrial Viability
Oxidation-Grignard-Condensation Multi-step, ferric chloride catalyst, H2O2 oxidant, thionyl chloride usage High (>85) Moderate (toxic reagents but controlled) High
One-Pot Cyanide-Catalyzed Synthesis Single-pot, copper salt catalyst, cyanide quenching, no high-pressure gases High High (safer reagents, simpler process) High
Pd-Catalyzed Carbonylation Palladium catalyst, formyl radical, long reaction time ~84.4 Lower (toxic gases, expensive catalyst) Moderate

Chemical Reactions Analysis

Types of Reactions

Chloride Topramezone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Similar Compounds

Topramezone is compared here with other HPPD inhibitors (mesotrione, tembotrione) and a newer pyrazolone derivative (QYR301). Key parameters include efficacy, resistance mechanisms, metabolic pathways, and interactions with adjuvants or fungicides.

Efficacy and Dosage Requirements

Compound Target Weeds Control Efficacy (Field Rate) Key Findings
Topramezone Goosegrass, barnyardgrass 50–80% (6.1–37 g a.i. ha⁻¹) Efficacy reduced by 21–28% when mixed with chlorothalonil .
Mesotrione Waterhemp, potato 62% (300 g a.i. ha⁻¹) Superior to topramezone in potato control but less effective in sugarcane .
Tembotrione Broadleaf weeds 10–22% (field rate) Lower intrinsic activity vs. topramezone in potato trials .
QYR301 Grasses, broadleaves N/A (experimental) Novel pyrazolone derivative with HPPD-inhibiting activity; structural similarity to topramezone .
  • Resistance Dynamics :
    • Topramezone resistance in waterhemp (e.g., SIR population) requires 73% higher doses due to metabolic degradation via isoxazoline ring hydroxylation .
    • Mesotrione resistance in waterhemp involves 4-hydroxylation of the cyclohexanedione ring, a distinct pathway from topramezone .

Metabolic Pathways and Selectivity

Compound Metabolic Pathway (Crop vs. Weed) Selectivity Basis
Topramezone Maize: N-demethylation of pyrazole ring . Waterhemp: Isoxazoline ring hydroxylation . Rapid detoxification in maize via N-demethylation .
Mesotrione Maize: 4-hydroxylation of cyclohexanedione ring . Waterhemp: Enhanced cytochrome P450 activity . Maize-specific hydroxylation prevents phytotoxicity .

Synergistic/Antagonistic Interactions

  • Adjuvants : Methylated seed oil (MSO) enhances topramezone efficacy by reducing surface tension (50%) and increasing foliar uptake .
  • Fungicides : Chlorothalonil reduces topramezone’s goosegrass control by 21–28%, necessitating 28–73% higher doses to offset antagonism .
  • Safeners : Cloquintocet-mexyl reduces turfgrass injury from topramezone without compromising weed control .

Environmental Persistence

  • Topramezone degrades 90% in 30 days via Trichoderma spp. through decarbonylation and demethylation .
  • Mesotrione exhibits faster soil degradation (DT₅₀ = 1–14 days) compared to topramezone .

Key Research Findings

Dose-Response Relationships :

  • Topramezone’s GR₅₀ (growth reduction) for sensitive waterhemp populations is 0.2–7.3 g a.i. ha⁻¹, while resistant populations require 9.9× higher doses .
  • Chlorothalonil increases topramezone’s C₅₀ (50% control dose) by 28% for goosegrass .

Field Performance :

  • In sugarcane, topramezone (45 g a.i. ha⁻¹) achieves 85% weed biomass reduction vs. 62% for mesotrione .
  • In turfgrass, sequential applications of topramezone (15.6 g a.i. ha⁻¹) + triclopyr provide 62% bermudagrass control .

Q & A

Q. Advanced

  • Metabolite profiling : Use UPLC-MS/MS to identify detoxification products (e.g., glycosylated or glutathione-conjugated derivatives) in resistant vs. susceptible biotypes .
  • Gene expression : Quantify 4-HPPD and cytochrome P450 transcripts via qRT-PCR to pinpoint overexpression linked to resistance .

How does topramezone's herbicidal spectrum compare to other 4-HPPD inhibitors like mesotrione under field conditions?

Basic
In sugarcane, topramezone (30% SC at 45 g a.i./ha) shows superior control (>90% fresh weight inhibition) of Cynodon dactylon and Amaranthus viridis compared to mesotrione. Selectivity indices for sugarcane are 3.38–5.18 vs. 1.5–2.0 for mesotrione .

What in vitro assays are suitable for investigating potential genotoxic effects of topramezone and its structural analogs?

Q. Advanced

  • Micronucleus test : Expose human lymphocytes or Allium cepa root cells to topramezone and score micronuclei formation .
  • Comet assay : Detect DNA strand breaks in HepG2 cells after 24-h exposure.
  • Ames test : Use Salmonella typhimurium strains (TA98, TA100) to assess mutagenicity .

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